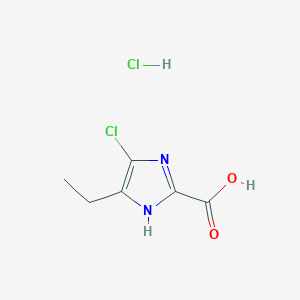

4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride

Description

4-Chloro-5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride is a heterocyclic compound featuring an imidazole core substituted with a chlorine atom at position 4, an ethyl group at position 5, and a carboxylic acid group at position 2, which is stabilized as a hydrochloride salt. This structure enhances water solubility compared to non-salt forms, making it suitable for pharmaceutical and biochemical applications. The compound’s molecular formula is C₆H₇ClN₂O₂·HCl, with a molecular weight of 207.06 g/mol. The hydrochloride salt form is critical for improving bioavailability and stability in aqueous systems .

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2.ClH/c1-2-3-4(7)9-5(8-3)6(10)11;/h2H2,1H3,(H,8,9)(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFFSWDERDAHPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N1)C(=O)O)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

4-Chloro-5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in biological studies to investigate the role of imidazole derivatives in cellular processes and enzyme inhibition.

Medicine: It has potential therapeutic applications, particularly in the development of antifungal and antibacterial agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of specific biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of substituents, molecular properties, and applications is provided below for key analogs:

Key Differences and Implications

Substituent Effects :

- Electron-Withdrawing Groups : The trifluoromethyl group in increases lipophilicity and metabolic stability compared to the target compound’s ethyl group, which offers moderate hydrophobicity .

- Carboxylic Acid Position : The target compound’s carboxylic acid at position 2 (vs. position 4 in ) may alter hydrogen-bonding interactions and acidity (pKa ~2–3), affecting binding to biological targets .

Solubility and Bioavailability: The hydrochloride salt form in the target compound and enhances aqueous solubility compared to non-salt analogs like , which relies on aromatic substituents for activity but suffers from poor water solubility .

Synthetic Accessibility :

- The target compound’s synthesis likely follows imidazole ring-forming methodologies similar to , which uses column chromatography for purification. However, the ethyl and chloro substituents may require regioselective reactions to avoid byproducts .

Biological Relevance: Imidazole derivatives with chlorine (e.g., ) often exhibit antimicrobial properties.

Biological Activity

4-Chloro-5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride, commonly referred to as SPQ (CAS Number: 83907-40-8), is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the realm of membrane transport mechanisms and antimicrobial properties. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

- Molecular Formula : C₈H₈ClN₃O₂

- Molecular Weight : 215.62 g/mol

- Melting Point : 299ºC (decomposes)

- LogP : 2.152 (indicating moderate lipophilicity)

Membrane Chloride Transport

SPQ has been utilized in research to study membrane chloride transport mechanisms. It serves as a tool in examining the dynamics of chloride ions across cellular membranes, which is crucial for various physiological processes, including neurotransmission and muscle contraction .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of imidazole derivatives, including SPQ. A notable investigation assessed the compound's efficacy against various bacterial strains:

- Tested Organisms :

- Gram-positive bacteria: Methicillin-susceptible Staphylococcus aureus (MSSA), Methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis.

- Gram-negative bacteria: Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae.

The results indicated that while some imidazole derivatives exhibited antimicrobial activity, SPQ specifically showed limited effectiveness against the tested strains, suggesting a need for structural modifications to enhance its bioactivity .

Study 1: Antimicrobial Efficacy

A study published in Tetrahedron Letters synthesized several imidazole derivatives and evaluated their antimicrobial activities. The findings revealed that while some derivatives displayed significant inhibition zones against the tested bacteria, SPQ did not demonstrate notable antimicrobial effects, aligning with previous literature indicating its limited efficacy .

Study 2: Membrane Transport Mechanisms

Research focusing on SPQ's role in chloride transport mechanisms highlighted its utility in understanding cellular ion dynamics. The compound was employed to measure the transport rates and mechanisms involved in chloride ion movement across membranes, providing insights into its potential applications in pharmacology and physiology .

Comparative Analysis of Imidazole Derivatives

| Compound Name | Antimicrobial Activity | Mechanism of Action |

|---|---|---|

| 4-Chloro-5-Ethyl-1H-Imidazole-2-Carboxylic Acid | Limited | Ion transport modulation |

| 1-(5-Chloro-1-Ethyl-2-Methyl-1H-Imidazol-4-Yl) Sulfonyl-N-Ethylpyrrolidine | Moderate | Inhibition of bacterial cell wall synthesis |

| 5-Chloro-4-Ethyl-1H-Imidazole-2-Carboxylic Acid | Significant | Disruption of cellular processes |

Q & A

Basic: What are the recommended synthetic routes for 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride?

The compound is typically synthesized via cyclization of amido-nitrile precursors under nickel-catalyzed conditions, followed by proto-demetallation and dehydrative cyclization . Key reagents include phosphorus oxychloride (POCl₃) for carboxyl group activation and HCl for salt formation. Reaction conditions (e.g., temperature, pH) must be tightly controlled to avoid side products like over-chlorinated derivatives .

Methodological Tip : Optimize reaction time and stoichiometry of POCl₃ to balance yield and purity. Monitor intermediates via TLC or HPLC .

Basic: How can the purity and structural integrity of this compound be validated?

- X-ray Crystallography : Use SHELXL for refinement of crystallographic data to confirm the imidazole ring geometry and chloride counterion positioning .

- Spectroscopy :

- Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (C₆H₈Cl₂N₂O₂: C 34.15%, H 3.82%) .

Advanced: What computational tools can predict reaction pathways for modifying the ethyl or chloro substituents?

ICReDD’s quantum chemical reaction path search methods enable in silico modeling of substituent effects. For example:

- DFT Calculations : Assess steric/electronic impacts of ethyl group substitution on imidazole ring reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects during HCl salt formation to optimize crystallization conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.